

Spectroscopic Data of Tert-butyl 7-aminoindoline-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name:	Tert-butyl 7-aminoindoline-1-carboxylate
Cat. No.:	B1524957

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **Tert-butyl 7-aminoindoline-1-carboxylate**, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

Tert-butyl 7-aminoindoline-1-carboxylate is a bifunctional molecule incorporating a protected indoline scaffold. The presence of a primary amine and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen makes it a versatile building block in the synthesis of a wide range of biologically active compounds. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity, purity, and desired reactivity of this intermediate in complex synthetic pathways. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of **Tert-butyl 7-aminoindoline-1-carboxylate** directly influence its spectroscopic signatures. The following diagram illustrates the molecular structure and numbering convention used for the interpretation of the spectroscopic data.

Caption: Molecular Structure of **Tert-butyl 7-aminoindoline-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework.

^1H NMR (Proton NMR) Analysis

The ^1H NMR spectrum of **Tert-butyl 7-aminoindoline-1-carboxylate** provides characteristic signals for the aromatic, aliphatic, and amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Predicted ^1H NMR Spectral Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.86	t	1H	H-5
~6.61	d	1H	H-4 or H-6
~6.54	d	1H	H-4 or H-6
~4.72	s (br)	2H	-NH ₂
~4.01	t	2H	H-2
~2.96	t	2H	H-3
~1.53	s	9H	-C(CH ₃) ₃

Interpretation of the ^1H NMR Spectrum:

- **Aromatic Region (δ 6.5-7.0 ppm):** The three protons on the benzene ring of the indoline core appear in this region. The triplet at ~6.86 ppm is assigned to H-5, which is coupled to both H-4 and H-6. The two doublets at ~6.61 and ~6.54 ppm correspond to H-4 and H-6.

- Amine Protons (δ ~4.72 ppm): The protons of the primary amine at the 7-position typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
- Indoline Aliphatic Protons (δ 2.9-4.1 ppm): The two methylene groups of the indoline ring appear as triplets. The downfield triplet at ~4.01 ppm is assigned to the H-2 protons, which are adjacent to the nitrogen atom of the carbamate. The upfield triplet at ~2.96 ppm corresponds to the H-3 protons. The triplet multiplicity arises from the coupling between the H-2 and H-3 protons.
- Tert-butyl Protons (δ ~1.53 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a sharp singlet at approximately 1.53 ppm. This is a highly characteristic signal for the Boc group.

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ , ppm)	Assignment
~153.4	C=O (Boc)
~136.3	C-7a
~128.0	C-5
~124.9	C-3a
~117.5	C-6
~115.8	C-4
~114.1	C-7
~80.5	-C(CH ₃) ₃
~52.8	C-2
~28.4	-C(CH ₃) ₃
~28.3	C-3

Interpretation of the ^{13}C NMR Spectrum:

- Carbocationyl Carbon (δ ~153.4 ppm): The carbonyl carbon of the Boc protecting group is significantly deshielded and appears at a low field.
- Aromatic Carbons (δ 114-137 ppm): The six carbons of the benzene ring of the indoline core resonate in this region. The assignments are based on substituent effects and comparison with related structures.
- Tert-butyl Carbons (δ ~80.5 and ~28.4 ppm): The quaternary carbon of the tert-butyl group appears around 80.5 ppm, while the three equivalent methyl carbons give a strong signal at approximately 28.4 ppm.
- Indoline Aliphatic Carbons (δ ~52.8 and ~28.3 ppm): The C-2 carbon, being attached to the nitrogen of the carbamate, is more deshielded than the C-3 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted FT-IR Spectral Data:

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3450-3300	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)	Primary Amine
3050-3000	Medium	C-H stretch (aromatic)	Aromatic Ring
2975-2850	Strong	C-H stretch (aliphatic)	Indoline & t-Butyl
~1690	Strong	C=O stretch	Carbamate (Boc)
1620-1580	Medium	N-H bend (scissoring)	Primary Amine
1600-1450	Medium to Weak	C=C stretch	Aromatic Ring
~1365	Strong	C-H bend (symmetric)	t-Butyl
1250-1150	Strong	C-N stretch	Carbamate & Amine
800-700	Strong	C-H bend (out-of- plane)	Aromatic Ring

Interpretation of the IR Spectrum:

- **N-H Stretching:** The primary amine group at the 7-position will exhibit two characteristic sharp absorption bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.
- **C-H Stretching:** The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹). The strong aliphatic C-H stretches are due to the methylene groups of the indoline ring and the methyl groups of the tert-butyl group.

- Carbonyl Stretching: A very strong and sharp absorption band around 1690 cm^{-1} is a definitive indicator of the carbonyl group (C=O) of the tert-butyl carbamate (Boc) protecting group.
- N-H Bending: The scissoring vibration of the primary amine typically appears in the $1620\text{--}1580\text{ cm}^{-1}$ region.
- Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several bands of variable intensity in the $1600\text{--}1450\text{ cm}^{-1}$ region.
- Tert-butyl Bending: A characteristic strong band around 1365 cm^{-1} is indicative of the symmetric C-H bending (umbrella) mode of the tert-butyl group.
- C-N Stretching: Strong absorptions in the $1250\text{--}1150\text{ cm}^{-1}$ region are expected for the C-N stretching vibrations of the carbamate and the aromatic amine.

Mass Spectrometry (MS)

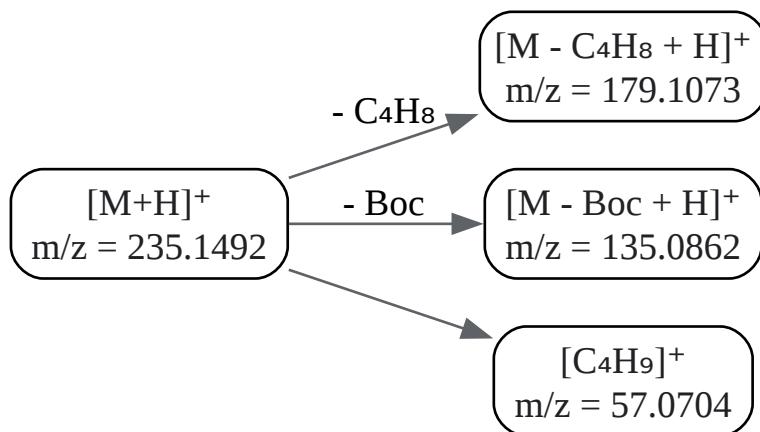
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule.

Predicted Mass Spectrum Data (ESI+):

m/z	Ion
235.1492	$[\text{M}+\text{H}]^+$ (Molecular Ion)
179.1073	$[\text{M} - \text{C}_4\text{H}_8 + \text{H}]^+$
135.0862	$[\text{M} - \text{Boc} + \text{H}]^+$
57.0704	$[\text{C}_4\text{H}_9]^+$

Interpretation of the Mass Spectrum:

- Molecular Ion: In positive-ion ESI-MS, the molecule is expected to be readily protonated to form the molecular ion $[M+H]^+$ with a calculated m/z of 235.1492 for the chemical formula $C_{13}H_{19}N_2O_2$.
- Fragmentation Pattern: The Boc protecting group is known to undergo characteristic fragmentation under MS conditions.
 - Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C_4H_8 , 56 Da), resulting in a fragment ion at m/z 179.1073.
 - Loss of the Boc Group: Cleavage of the entire Boc group ($C_5H_9O_2$, 101 Da) leads to the formation of the 7-aminoindoline cation at m/z 135.0862.
 - Tert-butyl Cation: The tert-butyl cation ($[C_4H_9]^+$) itself is a stable carbocation and may be observed as a prominent peak at m/z 57.0704.



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